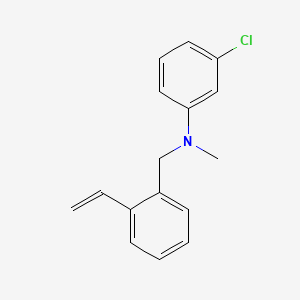
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a vinylbenzyl group attached to an aniline core. It is typically used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the reaction of 3-chloroaniline with N-methyl-N-(2-vinylbenzyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include halogens and alkyl halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may yield amines .
Applications De Recherche Scientifique
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a in the synthesis of more complex molecules.
Biology: Studied for its potential and interactions with biological molecules.
Medicine: Investigated for its potential use in and .
Industry: Used in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets and pathways . The compound may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 3-Chloroaniline
- N-methyl-N-(2-vinylbenzyl)amine
- N-methyl-N-(2-chlorobenzyl)aniline
Comparison: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline is unique due to the presence of both a chloro group and a vinylbenzyl group attached to the aniline core. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C16H16ClN |
|---|---|
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
3-chloro-N-[(2-ethenylphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C16H16ClN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3 |
Clé InChI |
BMKYGFAZOBZNNF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
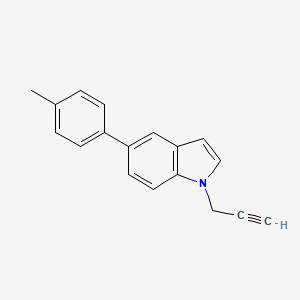
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)

![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
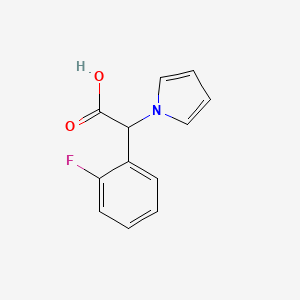

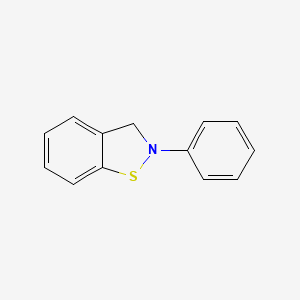
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
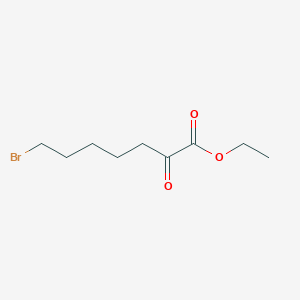
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
